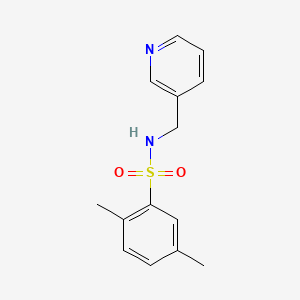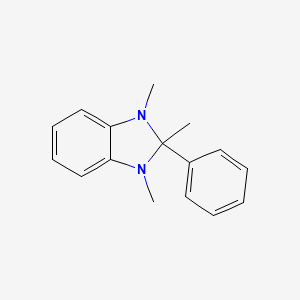![molecular formula C18H17ClN2O2 B5781476 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BCI-838, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzoxazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response, inflammation, and cell survival. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which leads to the inhibition of NF-κB activation and subsequent downstream pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a wide range of therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its potential toxicity. While it has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
将来の方向性
There are a number of future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in humans.
合成法
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves a multi-step process that includes the reaction of 5-chloro-2-nitrobenzoic acid with 2-amino-3-methylphenol to form 5-chloro-2-(2-methyl-3-hydroxyphenyl)benzoxazole. This intermediate is then reacted with butanoyl chloride to form the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.
科学的研究の応用
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been studied for its neuroprotective properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-3-5-17(22)20-14-7-4-6-13(11(14)2)18-21-15-10-12(19)8-9-16(15)23-18/h4,6-10H,3,5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNITUKBWUDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)
![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)
